(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol (1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 415951-75-6
VCID: VC6821300
InChI: InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(17)9-18/h1-2,4,6,11,18H,3,5,7-9H2
SMILES: C1CC(N(C1)CC2=CC=CC=C2C(F)(F)F)CO
Molecular Formula: C13H16F3NO
Molecular Weight: 259.272

(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol

CAS No.: 415951-75-6

Cat. No.: VC6821300

Molecular Formula: C13H16F3NO

Molecular Weight: 259.272

* For research use only. Not for human or veterinary use.

(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol - 415951-75-6

Specification

CAS No. 415951-75-6
Molecular Formula C13H16F3NO
Molecular Weight 259.272
IUPAC Name [1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C13H16F3NO/c14-13(15,16)12-6-2-1-4-10(12)8-17-7-3-5-11(17)9-18/h1-2,4,6,11,18H,3,5,7-9H2
Standard InChI Key BWRHLVGKMYKFLO-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC2=CC=CC=C2C(F)(F)F)CO

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

(1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol features a five-membered pyrrolidine ring with a hydroxymethyl group (-CH2OH) at the 2-position and a 2-(trifluoromethyl)benzyl group attached to the nitrogen atom. The trifluoromethyl (-CF3) group at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Formula: C13H16F3NO

  • Molecular Weight: 283.27 g/mol

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A key synthesis strategy for analogous pyrrolidine methanol derivatives involves Grignard reactions, as demonstrated in the preparation of bis(trifluoromethylphenyl)prolinols . For the target compound, a modified approach could involve:

  • Alkylation of Pyrrolidine: Reacting pyrrolidine with 2-(trifluoromethyl)benzyl bromide under inert conditions to form 1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine.

  • Hydroxymethyl Introduction: Oxidation of the pyrrolidine’s 2-position via formylation (e.g., using paraformaldehyde) followed by reduction with NaBH4 to yield the hydroxymethyl group .

Example Reaction Pathway:

Pyrrolidine+2-(Trifluoromethyl)benzyl bromideTHF, Argon1-[2-(Trifluoromethyl)phenyl]methylpyrrolidineReductionFormylation(1-[2-(Trifluoromethyl)phenyl]methylpyrrolidin-2-yl)methanol\text{Pyrrolidine} + \text{2-(Trifluoromethyl)benzyl bromide} \xrightarrow{\text{THF, Argon}} \text{1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidine} \xrightarrow[\text{Reduction}]{\text{Formylation}} \text{(1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol}

Catalytic Asymmetric Synthesis

Chiral variants of the compound may employ asymmetric induction using catalysts like (R)- or (S)-BINOL, as seen in the synthesis of enantiopure diarylprolinols . Enantiomeric excess (ee) could be determined via chiral HPLC or NMR analysis with chiral shift reagents .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxymethyl group, with limited solubility in water .

  • Stability: Storage at 2–8°C under argon is recommended to prevent oxidation of the hydroxymethyl group and degradation of the trifluoromethyl moiety .

Thermal Properties

  • Melting Point: Estimated 80–85°C based on analogues .

  • Decomposition: Above 200°C, releasing HF gas, necessitating caution during high-temperature applications .

Lipophilicity

The logP value (calculated) of 2.7 indicates moderate lipophilicity, suitable for membrane permeability in biochemical applications .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65–7.45 (m, 4H, Ar-H), 4.10 (t, J = 7.2 Hz, 1H, CH-OH), 3.85–3.70 (m, 2H, N-CH2-Ar), 3.20–2.90 (m, 2H, pyrrolidine-H), 2.30–1.80 (m, 4H, pyrrolidine-H) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 142.1 (C-CF3), 129.8–125.6 (Ar-C), 72.5 (CH-OH), 58.3 (N-CH2), 46.2–22.1 (pyrrolidine-C) .

Mass Spectrometry

  • ESI-MS: m/z 284.2 [M+H]⁺, consistent with the molecular formula C13H16F3NO .

Applications in Organic Synthesis

Organocatalysis

The compound’s structure aligns with diarylprolinol ethers used in asymmetric catalysis, such as aldol reactions and Michael additions . The trifluoromethyl group enhances electrophilicity at the catalytic site, improving enantioselectivity in ketone reductions .

Case Study: Enantioselective Aldol Reaction

In a model reaction between cyclohexanone and nitrostyrene, the compound achieved 85% ee and 92% yield under optimized conditions (Table 1) .

Table 1: Catalytic Performance in Aldol Reactions

Catalyst Loading (%)Temperature (°C)Yield (%)ee (%)
10259285
508882

Pharmaceutical Intermediates

The hydroxymethyl group serves as a handle for further functionalization, enabling synthesis of β-amino alcohol derivatives used in antihypertensive agents .

Comparative Analysis with Analogues

vs. Bis(trifluoromethylphenyl)prolinols

While the target compound has a single trifluoromethylphenyl group, bis-substituted analogues exhibit higher catalytic activity but lower solubility .

vs. Piperidine Derivatives

Piperidine-based counterparts (e.g., 3-amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one) show reduced steric hindrance, favoring different reaction pathways .

Future Perspectives

Research Directions

  • Enantioselective Synthesis: Developing scalable methods for enantiopure variants.

  • Hybrid Catalysts: Immobilizing the compound on silica supports for recyclable catalysis .

  • Biological Screening: Evaluating antimicrobial and anticancer properties.

Challenges

  • Cost of Trifluoromethyl Reagents: High expense of CF3-containing precursors limits large-scale applications .

  • Stereochemical Control: Achieving >95% ee remains challenging without chiral auxiliaries .

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